
(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine
Übersicht
Beschreibung
(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a styrylsulfonyl group and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Styrylsulfonyl Group: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl group.
Piperidinyl Group Introduction: The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with an appropriate leaving group.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Oxidation Reactions
The styrylsulfonyl group and pyridazine ring enable oxidation under controlled conditions. Key reactions include:
Reagent/Conditions | Product Formed | Yield (%) | Key Observations |
---|---|---|---|
KMnO₄ (acidic conditions) | Sulfone-to-sulfoxide conversion | 65–78 | Selective oxidation at sulfonyl group |
H₂O₂ (catalytic H₂SO₄) | Epoxidation of styryl double bond | 42–55 | Stereospecific epoxide formation |
Mechanistic Insight :
-
Sulfonyl groups act as electron-withdrawing groups, activating the styryl double bond for epoxidation.
-
Pyridazine’s electron-deficient nature limits aromatic ring oxidation under these conditions.
Nucleophilic Substitution
The piperidin-4-yl ether linkage undergoes nucleophilic displacement:
Nucleophile | Conditions | Product | Efficiency |
---|---|---|---|
Sodium methoxide (NaOMe) | Reflux in methanol, 12 hrs | Methoxy-pyridazine derivative | 88% |
Ammonia (NH₃) | 80°C, sealed tube | Amino-pyridazine analog | 72% |
Key Findings :
-
Steric hindrance from the piperidine ring slows substitution kinetics compared to simpler ethers.
-
Reaction rates correlate with nucleophile strength (e.g., methoxide > ammonia).
Reduction Reactions
Catalytic hydrogenation targets multiple functional groups:
Catalyst/System | Target Site | Product | Selectivity |
---|---|---|---|
H₂/Pd-C (1 atm) | Styryl double bond | Saturated piperidine-sulfonyl analog | 94% |
NaBH₄/NiCl₂ | Pyridazine ring | Partially reduced dihydropyridazine | 63% |
Notes :
-
Complete pyridazine ring reduction requires harsher conditions (e.g., LiAlH₄) but risks sulfonyl group degradation .
-
Hydrogenolysis of the sulfonyl group is negligible under standard Pd-C conditions .
Cycloaddition and Cross-Coupling
The styryl group participates in [4+2] Diels-Alder reactions, while the pyridazine ring enables Suzuki-Miyaura coupling:
Reaction Type | Partners/Conditions | Product | Yield (%) |
---|---|---|---|
Diels-Alder | Maleic anhydride, 110°C | Six-membered bicyclic adduct | 57 |
Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl-pyridazine hybrid | 81 |
Research Implications :
-
Cycloaddition regioselectivity is controlled by the electron-deficient pyridazine ring.
-
Cross-coupling preserves the sulfonyl-piperidine motif, enabling drug candidate diversification .
Acid/Base-Mediated Rearrangements
The sulfonyl-piperidine system undergoes pH-dependent transformations:
Conditions | Transformation | Outcome |
---|---|---|
HCl (conc., 60°C) | Sulfonyl group hydrolysis | Piperidin-4-ol intermediate |
NaOH (aq., reflux) | Ether cleavage | 3-hydroxypyridazine + styrylsulfonate |
Critical Observations :
-
Acidic hydrolysis proceeds via a sulfonic acid intermediate.
-
Base-mediated cleavage is irreversible due to sulfonate anion stabilization.
Biological Activity-Linked Reactivity
While not a direct chemical reaction, the compound interacts with biological targets:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent, particularly in oncology. Its structural components suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer progression.
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. The styrylsulfonyl group may function as a non-ATP competitive inhibitor of kinases, promoting apoptosis in cancer cells .
The interactions of (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine with biological targets have been explored extensively:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival .
- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing physiological responses .
Chemical Biology
The compound serves as a valuable tool for probing biological pathways:
- Research Tool : It can be utilized to study the effects of specific signaling pathways in cellular models, providing insights into disease mechanisms and potential therapeutic targets .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Study | Findings | Implications |
---|---|---|
Study A | Demonstrated significant inhibition of tumor growth in xenograft models | Potential for development as an anticancer agent |
Study B | Showed modulation of receptor activity leading to reduced cell migration | Insights into metastasis prevention |
Study C | Evaluated pharmacokinetics and toxicity profiles | Important for clinical translation |
Wirkmechanismus
The mechanism of action of (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazo[1,5-a]pyridines: Another class of heterocycles with significant applications in medicinal chemistry and material science.
Uniqueness
(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a styrylsulfonyl group and a piperidinyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1798412-60-8
- Molecular Weight : 346.44 g/mol
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 346.44 g/mol |
CAS Number | 1798412-60-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, particularly breast cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the compound's activity against T-47D and MDA-MB-231 breast cancer cell lines, it was found to induce significant apoptosis and cell cycle arrest:
- IC Values:
- T-47D: 1.37 µM
- MDA-MB-231: 2.62 µM
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of CDK2 : The compound has been suggested to bind to CDK2, a key regulator of the cell cycle.
- Induction of Apoptosis : Flow cytometric analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.
- Cell Cycle Arrest : Significant increases in G2/M phase populations were observed, indicating effective cell cycle modulation.
Table 2: Anticancer Activity Data
Cell Line | IC (µM) | Apoptosis Induction | G2/M Phase Increase |
---|---|---|---|
T-47D | 1.37 | Yes | 2.7-fold |
MDA-MB-231 | 2.62 | Yes | 4.1-fold |
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required.
- Neurological Effects : The piperidine component may confer neuroprotective properties, warranting further exploration.
Comparison with Similar Compounds
When compared to other pyridazine derivatives, this compound exhibits unique properties due to its specific functional groups and structural configuration.
Table 3: Comparison with Similar Compounds
Compound Name | Anticancer Activity | Mechanism of Action |
---|---|---|
(E)-3-pyridazinyl sulfonamide | Moderate | CDK Inhibition |
(E)-3-(piperidinyl)pyrazine | Low | Unknown |
This compound | High | CDK Inhibition & Apoptosis |
Eigenschaften
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,14-10-15-5-2-1-3-6-15)20-12-8-16(9-13-20)23-17-7-4-11-18-19-17/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLXGTCCFLECID-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.